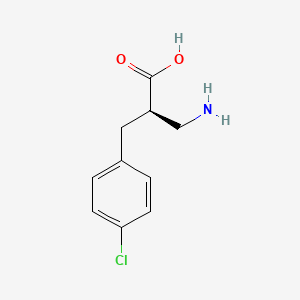
(R)-3-Amino-2-(4-chlorobenzyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Amino-2-(4-chlorobenzyl)propanoic acid is an organic compound characterized by the presence of an amino group, a chlorobenzyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-2-(4-chlorobenzyl)propanoic acid typically involves the use of starting materials such as 4-chlorobenzyl chloride and amino acids. One common method includes the reaction of 4-chlorobenzyl chloride with a protected amino acid derivative, followed by deprotection to yield the desired product. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of ®-3-Amino-2-(4-chlorobenzyl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the chlorobenzyl group to a benzyl group, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium (VI) compounds are commonly used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce new functional groups.
Scientific Research Applications
Chemistry: In chemistry, ®-3-Amino-2-(4-chlorobenzyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a model compound for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: In the field of medicine, ®-3-Amino-2-(4-chlorobenzyl)propanoic acid is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its chemical properties make it suitable for various applications in these industries.
Mechanism of Action
The mechanism of action of ®-3-Amino-2-(4-chlorobenzyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorobenzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- ®-3-Amino-2-(4-methylbenzyl)propanoic acid
- ®-3-Amino-2-(4-fluorobenzyl)propanoic acid
- ®-3-Amino-2-(4-bromobenzyl)propanoic acid
Comparison: Compared to its analogs, ®-3-Amino-2-(4-chlorobenzyl)propanoic acid is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s ability to participate in specific chemical reactions and interact with biological targets.
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
(2R)-2-(aminomethyl)-3-(4-chlorophenyl)propanoic acid |
InChI |
InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m1/s1 |
InChI Key |
DHPVJZGGWAJJBV-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](CN)C(=O)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1CC(CN)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)boronic acid](/img/structure/B12961309.png)

![2-(Thiazolo[5,4-d]pyrimidin-7-ylthio)acetic acid](/img/structure/B12961312.png)
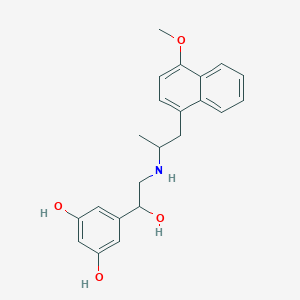
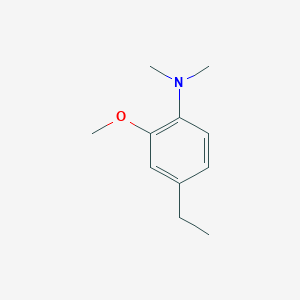
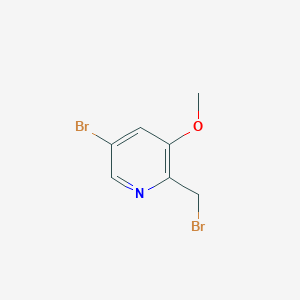
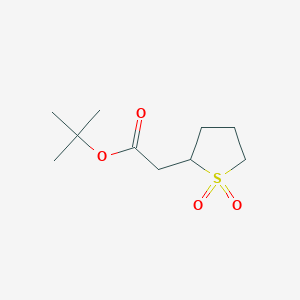
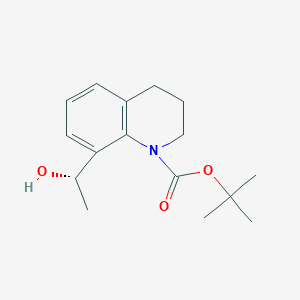
![3-Amino-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B12961351.png)
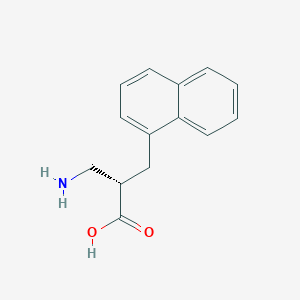

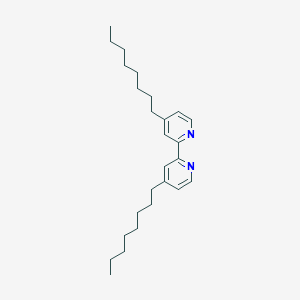
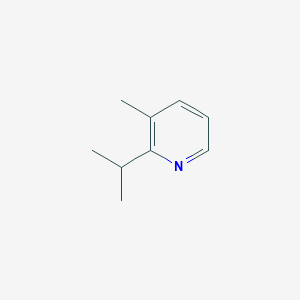
![(R)-3-(3-Aminophenyl)-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12961382.png)
